Levalbuterol hydrochloride Levalbuterol hydrochloride Levalbuterol Hydrochloride is the hydrochloride salt form of levalbuterol, a relatively selective sympathomimetic beta-2 adrenergic receptor agonist with bronchodilator activity. Levalbuterol hydrochloride binds to beta-2 adrenergic receptors in bronchial smooth muscle and activates intracellular adenyl cyclase, thereby increasing the production of cyclic-3', 5'-adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation of bronchial smooth muscles. The increased cyclic AMP concentrations also inhibit the release of inflammatory mediators from mast cells.
The R-isomer of albuterol.
See also: Levalbuterol (has active moiety).
Brand Name: Vulcanchem
CAS No.: 50293-90-8
VCID: VC21148041
InChI: InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1
SMILES: CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl
Molecular Formula: C13H22ClNO3
Molecular Weight: 275.77 g/mol

Levalbuterol hydrochloride

CAS No.: 50293-90-8

Cat. No.: VC21148041

Molecular Formula: C13H22ClNO3

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

Levalbuterol hydrochloride - 50293-90-8

Specification

CAS No. 50293-90-8
Molecular Formula C13H22ClNO3
Molecular Weight 275.77 g/mol
IUPAC Name 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride
Standard InChI InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1
Standard InChI Key OWNWYCOLFIFTLK-YDALLXLXSA-N
Isomeric SMILES CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl
SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl

Introduction

Chemical Structure and Properties

Levalbuterol hydrochloride (Xopenex) is the hydrochloride salt of levalbuterol, chemically known as (R)-α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride . It is the isolated (R)-enantiomer of racemic albuterol, which contains a 50:50 mixture of (R) and (S) isomers .

The compound possesses the following physicochemical properties:

PropertyValue
Molecular FormulaC₁₃H₂₁NO₃·HCl or C₁₃H₂₂ClNO₃
Molecular Weight275.8 g/mol
Physical AppearanceWhite to off-white crystalline solid
Melting PointApproximately 187°C
Solubility in WaterApproximately 180 mg/mL
Optical Activity[α]/D -25 to -35°, c = 0.1 in H₂O
pH4.0 (3.3 to 4.5) in solution

The chemical structure features a benzene ring with hydroxyl and hydroxymethyl substituents, along with a side chain containing a secondary alcohol and tertiary amine group .

Pharmacological Classification and Mechanism of Action

Levalbuterol hydrochloride functions as a bronchodilator through its selective activation of beta2-adrenergic receptors in airway smooth muscle . The detailed mechanism of action follows a specific signaling cascade:

  • Binding to beta2-adrenergic receptors in airway smooth muscle

  • Activation of adenyl cyclase enzyme

  • Increased production of cyclic-3′,5′-adenosine monophosphate (cAMP)

  • Activation of protein kinases by elevated cAMP levels

  • Inhibition of myosin phosphorylation

  • Decrease in intracellular calcium concentrations

  • Relaxation of bronchial smooth muscle

  • Subsequent bronchodilation

This mechanism is particularly important in understanding the therapeutic efficacy of levalbuterol. In vitro studies have demonstrated that levalbuterol possesses approximately 2-fold greater binding affinity for beta2-adrenergic receptors compared to racemic albuterol and approximately 100-fold greater affinity than the (S)-enantiomer . This enhanced receptor specificity contributes to its clinical profile.

Clinical Uses and Indications

Levalbuterol hydrochloride is primarily indicated for:

  • Treatment of bronchospasm in patients with reversible obstructive airway disease

  • Prevention of bronchospasm in patients with reversible obstructive airway disease

  • Management of acute symptoms in asthma and chronic obstructive pulmonary disease (COPD)

  • Quick relief of wheezing and shortness of breath

The FDA-approved indications vary slightly between formulations:

  • Xopenex Inhalation Solution (levalbuterol hydrochloride): Approved for adults, adolescents, and children 6 years of age and older

  • Xopenex HFA (levalbuterol tartrate): Approved for adults, adolescents, and children 4 years of age and older

It is important to note that the medication serves as a quick-relief (rescue) bronchodilator rather than a controller medication for long-term management of chronic respiratory conditions .

Dosage Forms and Administration

Levalbuterol hydrochloride is available in multiple formulations designed for inhalation administration:

Inhalation Solution (Nebulization)

The inhalation solution is administered using a nebulizer device that converts the liquid medication into a fine mist for inhalation. The solution has the following characteristics:

  • Appearance: Clear, colorless, preservative-free solution

  • Available concentrations:

    • 0.31 mg (as 0.36 mg of levalbuterol HCl)

    • 0.63 mg (as 0.73 mg of levalbuterol HCl)

    • 1.25 mg (as 1.44 mg of levalbuterol HCl)

  • Typical administration frequency: Three times daily

  • Treatment duration: Approximately 5-15 minutes per session

Metered-Dose Inhaler (Xopenex HFA)

Xopenex HFA delivers levalbuterol tartrate via a pressurized metered-dose inhaler with the following specifications:

  • Delivery: 45 mcg of levalbuterol free base per actuation

  • Recommended dosage: 2 inhalations (90 mcg total) every 4-6 hours

  • Alternative dosage: In some patients, 1 inhalation (45 mcg) every 4 hours may be sufficient

Both formulations should be stored and handled according to product-specific guidelines, with careful attention to the appearance of the solution before use. The medication should be clear and colorless, and any solution with particles or discoloration should be discarded .

Pharmacokinetics

The pharmacokinetic profile of levalbuterol hydrochloride is characterized by rapid onset and relatively prolonged duration of action. Key pharmacokinetic parameters include:

Clinical Studies and Efficacy

Studies in Adults and Adolescents

Multiple clinical trials have established the efficacy of levalbuterol hydrochloride in adult and adolescent populations with asthma. A key study involved adults and adolescents with moderate to severe asthma (mean baseline FEV₁ 60% of predicted) who received levalbuterol 0.63 mg or 1.25 mg three times daily versus albuterol 1.25 mg or 2.5 mg three times daily via nebulization .

Key findings from this study included:

  • The mean peak change in FEV₁ with levalbuterol exceeded that produced by equivalent dosages of racemic albuterol

  • Improvement in FEV₁ was greatest and of longest duration with the levalbuterol 1.25 mg dosage regimen

  • Efficacy of levalbuterol 0.63 mg and albuterol 2.5 mg regimens was similar at all measured time points

  • All active treatments showed significant improvement in FEV₁ compared with placebo

Figure 1 from this study demonstrated the mean percent change from baseline FEV₁ on Day 1, showing the rapid onset and magnitude of bronchodilation achieved with levalbuterol compared to racemic albuterol and placebo .

SystemAdverse Effects
Central Nervous SystemAnxiety, dizziness, headache, nervousness
RespiratoryIncreased cough, paradoxical bronchospasm, turbinate edema
CardiovascularTachycardia
GastrointestinalDyspepsia, vomiting
EndocrineHyperglycemia
Fluid and ElectrolyteHypokalemia
NeurologicalTremor

These adverse effects are generally dose-related for R-albuterol, although some studies have indicated that the 1.25 mg dosage of levalbuterol was associated with a slightly greater incidence of adverse effects than the 2.5 mg dosage of racemic albuterol .

Special precautions should be taken in monitoring for signs of paradoxical bronchospasm (wheezing, cough, dyspnea, tightness in chest and throat), especially at higher or excessive doses. If these conditions occur, the medication should be withheld and medical attention sought immediately .

Comparison with Racemic Albuterol

A significant body of research has focused on comparing levalbuterol (the R-enantiomer) with racemic albuterol (50:50 mixture of R- and S-enantiomers). Key findings from these comparative studies include:

These comparative findings have important clinical implications for the selection of bronchodilator therapy, especially in patients who experience significant side effects with racemic albuterol or who require high doses for symptom control.

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